

Application Note: In Vitro Angiogenesis Assays Using HUVECs and Nepidermin (rhEGF)

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Compound of Interest		
Compound Name:	Nepidermin	
Cat. No.:	B3029317	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

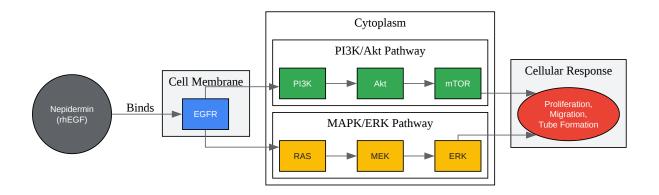
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for tissue development, wound healing, and various pathological conditions, including cancer and diabetic retinopathy.[1][2] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and reliable primary cell model for studying the molecular mechanisms of angiogenesis in vitro. **Nepidermin**, a recombinant human Epidermal Growth Factor (rhEGF), is a potent signaling protein that stimulates cell growth, proliferation, and differentiation by binding to the Epidermal Growth Factor Receptor (EGFR).[3] Studies have shown that EGF promotes angiogenesis by inducing endothelial cell migration and tube formation, making it a key molecule for investigation in angiogenesis research.[4] This application note provides detailed protocols for two standard in vitro angiogenesis assays—the Tube Formation Assay and the Wound Healing Assay—using HUVECs stimulated with **Nepidermin**.

Nepidermin (rhEGF) Signaling in Angiogenesis

Nepidermin exerts its pro-angiogenic effects by binding to the EGFR on the surface of endothelial cells.[3] This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream intracellular signaling pathways.[3] Two major pathways implicated in EGF-induced angiogenesis are the PI3K/Akt and the MAPK/ERK pathways.[4] Activation of these pathways ultimately leads to the cellular responses necessary for



angiogenesis, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.[4]



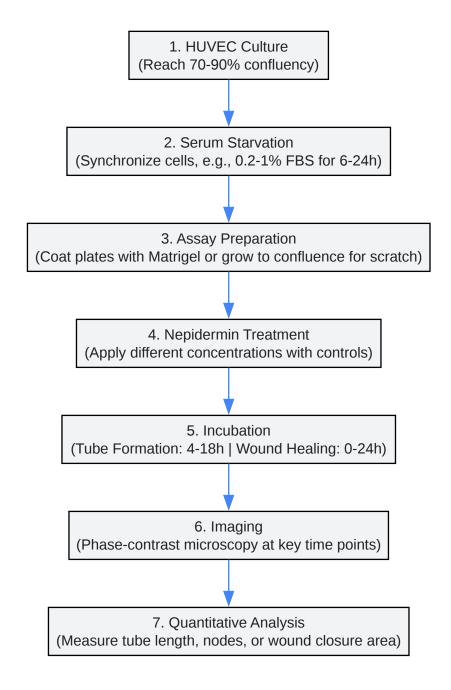
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Caption: Nepidermin (rhEGF) signaling cascade in endothelial cells.

Experimental Workflow Overview

The general workflow for assessing **Nepidermin**-induced angiogenesis involves several key stages, from initial cell culture to final quantitative analysis. Proper planning and execution at each step are critical for obtaining reproducible and reliable results.





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Caption: General experimental workflow for in vitro angiogenesis assays.

Protocol 1: HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.[2][5]

Materials:



- HUVECs (passage 2-6)
- Endothelial Cell Growth Medium (EGM)
- Endothelial Cell Basal Medium (EBM) with 0.5-1% FBS
- Nepidermin (rhEGF)
- VEGF (Positive Control)
- Growth Factor Reduced (GFR) Basement Membrane Extract (BME)
- · Cold, sterile 96-well plate
- Sterile pipette tips

Procedure:

- Plate Preparation: Thaw GFR BME on ice overnight at 4°C. Pre-cool a 96-well plate and pipette tips at 4°C for at least 30 minutes.[2]
- BME Coating: Using the pre-cooled tips, add 50 μL of GFR BME to each well of the cold 96well plate. Ensure the BME is distributed evenly.[6]
- Gelation: Incubate the plate at 37°C and 5% CO₂ for 30-60 minutes to allow the BME to solidify.[2][6]
- Cell Preparation: While the BME is solidifying, harvest HUVECs that are 70-90% confluent.
 Resuspend the cells in EBM containing 1% FBS to a final concentration of 2-3 x 10⁵ cells/mL.[7]
- Treatment Preparation: Prepare serial dilutions of **Nepidermin** in EBM (e.g., 1, 10, 50, 100 ng/mL). Prepare a positive control (e.g., 50 ng/mL VEGF) and a negative control (EBM with 1% FBS only).
- Cell Seeding and Treatment: Add 100 μL of the HUVEC suspension (containing 2-3 x 10⁴ cells) to each BME-coated well. Immediately add your prepared treatments (Nepidermin, VEGF, or vehicle control).[6]



- Incubation: Incubate the plate at 37°C and 5% CO₂. Tube formation typically begins within 2-4 hours and peaks between 6-12 hours.[2][8]
- Imaging: At the desired time point (e.g., 8 hours), visualize the tube networks using a phase-contrast inverted microscope and capture images at 4x or 10x magnification.

Quantitative Analysis: The captured images can be analyzed using software like ImageJ with the Angiogenesis Analyzer plugin.[2][9] Key parameters to quantify include:

- Total Tube Length: The sum of the lengths of all tube segments.
- Number of Nodes/Junctions: The points where three or more tubes intersect.
- Number of Meshes/Loops: The enclosed areas formed by the tube network.[2]

Protocol 2: Wound Healing (Scratch) Assay

This assay measures collective cell migration, a key component of angiogenesis. A "wound" is created in a confluent monolayer of HUVECs, and the rate of closure is monitored over time. [10][11]

Materials:

- HUVECs (passage 2-6)
- EGM and EBM
- Nepidermin (rhEGF)
- FBS (Positive Control)
- Sterile p200 pipette tip or wound healing insert
- 24-well plates

Procedure:



- Cell Seeding: Seed HUVECs in a 24-well plate and grow them in EGM until they form a 100% confluent monolayer.[9]
- Serum Starvation: Once confluent, replace the growth medium with low-serum EBM (e.g., 1% FBS) and incubate for 6-24 hours to inhibit cell proliferation and synchronize the cells.[9]
- Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.[11] Alternatively, use a commercially available wound healing insert to create a more uniform gap.
- Washing: Gently wash each well twice with PBS to remove dislodged cells and debris.
- Treatment: Add EBM containing the desired concentrations of Nepidermin (e.g., 10, 50 ng/mL).[12] Use 5-10% FBS as a positive control and serum-free/low-serum EBM as a negative control.[12]
- Imaging (Time 0): Immediately after adding the treatments, capture images of the scratch in each well. This serves as the baseline (T=0).
- Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same fields at subsequent time points (e.g., 8, 12, and 24 hours) to monitor wound closure. [13]

Quantitative Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using ImageJ or other imaging software.[13] The percentage of wound closure is calculated as follows:

Wound Closure (%) = $[(Area at T=0 - Area at T=x) / Area at T=0] \times 100$

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment groups. Data are typically presented as mean ± standard deviation (SD) from at least three biological replicates.

Table 1: Example Data Summary for Tube Formation Assay (8 hours)



Treatment Group	Total Tube Length (μm)	Number of Nodes	Number of Meshes
Negative Control (1% FBS)	1500 ± 210	25 ± 5	15 ± 4
Nepidermin (10 ng/mL)	2800 ± 350	55 ± 8	35 ± 6
Nepidermin (50 ng/mL)	4500 ± 420	90 ± 12	60 ± 9
Positive Control (VEGF 50 ng/mL)	4800 ± 500	95 ± 15	65 ± 11

Table 2: Example Data Summary for Wound Healing Assay

Treatment Group	Wound Closure at 12h (%)	Wound Closure at 24h (%)
Negative Control (1% FBS)	15 ± 3	30 ± 5
Nepidermin (10 ng/mL)	35 ± 5	70 ± 8
Nepidermin (50 ng/mL)	50 ± 6	95 ± 4
Positive Control (10% FBS)	60 ± 7	100 ± 0

Conclusion

The tube formation and wound healing assays are robust, quantifiable, and reproducible methods for investigating the pro-angiogenic effects of **Nepidermin** on HUVECs.[2][10] By following these detailed protocols, researchers can effectively assess how **Nepidermin** modulates endothelial cell differentiation and migration, providing valuable insights into its role in angiogenesis for both physiological and pathological research.

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